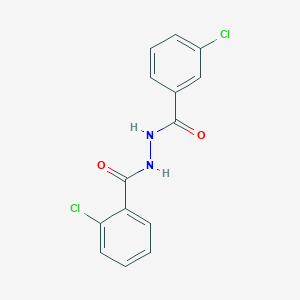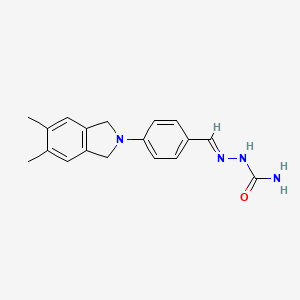
2-chloro-N'-(3-chlorobenzoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N’-(3-chlorobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O2 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of 2-chloro-N’-(3-chlorobenzoyl)benzohydrazide is represented by the formula C14H10Cl2N2O2 . The average mass of this compound is 309.147 Da, and its monoisotopic mass is 308.011932 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N’-(3-chlorobenzoyl)benzohydrazide include a molecular formula of C14H10Cl2N2O2, an average mass of 309.147 Da, and a monoisotopic mass of 308.011932 Da .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
The structural and chemical properties of compounds related to 2-chloro-N'-(3-chlorobenzoyl)benzohydrazide have been a subject of study due to their potential antibacterial and anticancer applications. For instance, the crystal structure of similar benzohydrazide derivatives has been determined, revealing insights into their planarity, tautomerism, and potential for forming intermolecular hydrogen bonding, which are critical for their biological activities (Arfan et al., 2016). These structural characteristics are essential for understanding the interaction mechanisms of these compounds with biological targets.
Antimicrobial and Anticancer Potentials
Benzohydrazide derivatives, including compounds similar to this compound, have demonstrated significant antimicrobial and anticancer potentials. Studies have synthesized and evaluated a series of benzohydrazides for their in vitro antimicrobial and anticancer activities, highlighting the importance of structural modifications in enhancing their biological efficacy (Kumar et al., 2017). The presence of halido substitutions, such as chloro groups, has been associated with improved antibacterial activities, as indicated in the evaluation of vanadium(V) complexes derived from halido-substituted hydrazone compounds (He et al., 2018).
Crystal Structure and Molecular Interactions
The detailed crystal structure analysis of benzohydrazide derivatives provides insights into their molecular interactions, which are pivotal for their biological activities. For example, the crystal structure of N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate reveals non-planarity and specific hydrogen bonding patterns, contributing to its potential biological activities (Abdul Alhadi et al., 2009).
Covalent Organic Frameworks
The synthesis of covalent organic frameworks (COFs) using benzohydrazide derivatives showcases an innovative application of these compounds in material science. COFs with hydrazone linkages offer highly crystalline, chemically and thermally stable materials with permanent porosity, expanding their utility in various scientific and technological fields (Uribe-Romo et al., 2011).
Metal Ion Sensing and Selectivity
The selective and sensitive behavior of benzohydrazide derivatives towards specific metal ions, such as erbium(III), highlights their potential as neutral ion carriers in constructing microelectrodes. This selectivity is crucial for developing new sensors and diagnostic tools in environmental and biomedical applications (Faridbod et al., 2007).
Eigenschaften
IUPAC Name |
2-chloro-N'-(3-chlorobenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAZZGUEOUMTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
